1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine
Description
1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold linked via a methyl group to a 1,2,3-triazole ring with an amine substituent at the 4-position. This structure combines the rigidity of the norbornane system with the versatile reactivity of the triazole moiety, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)triazol-4-amine |
InChI |
InChI=1S/C10H16N4/c11-10-6-14(13-12-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,11H2 |
InChI Key |
VHTBHNROFOXVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(N=N3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclo[2.2.1]heptane Moiety
The bicyclo[2.2.1]heptane core is typically synthesized via Diels-Alder cycloaddition reactions involving cyclopentadiene and suitable olefinic partners. A patented method (EP1254882A1) describes an economical and efficient synthesis of bicyclo[2.2.1]heptane derivatives, which can be adapted for the bicyclo[2.2.1]heptan-2-yl group used in the target compound.
Diels-Alder reaction: Cyclopentadiene reacts with C3-C4 acyclic olefins such as 1-butene, 2-butene (cis or trans), or propylene to form bicyclo[2.2.1]heptene derivatives. This step can be conducted either in two steps (cycloaddition followed by isomerization) or in a one-step process where isomerization catalyst is present during the cycloaddition.
Isomerization: The initially formed bicyclo[2.2.1]hept-2-ene derivatives are isomerized under catalysis (acidic catalysts with varying acid strengths) to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene, which are close analogs of the bicyclic portion needed.
Reaction conditions: Temperatures range from 20°C to 400°C depending on catalyst acidity; pressure is generally atmospheric or vapor pressure at reaction temperature.
Advantages: This method avoids the use of expensive crotonaldehyde and reduces production steps from three (Diels-Alder, hydrogenation, dehydration) to one or two steps, improving cost-effectiveness and scalability.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diels-Alder | Cyclopentadiene + 2-butene | 5,6-dimethylbicyclo[2.2.1]hept-2-ene |
| Isomerization | Acidic catalyst, 20–400°C | 2-methylene-3-methylbicyclo[2.2.1]heptane |
| Optional Hydrogenation | If needed for saturation | Saturated bicyclo[2.2.1]heptane derivatives |
This bicyclic intermediate can be further functionalized to introduce the methylene linker necessary for coupling with the triazole ring.
Construction of the 1,2,3-Triazole Ring and Coupling
The 1,2,3-triazole ring bearing an amine at the 4-position is typically synthesized via azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry." This method is well-established for preparing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A terminal alkyne reacts with an organic azide in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. For the target compound, the bicyclo[2.2.1]heptan-2-ylmethyl moiety can be introduced as either the azide or alkyne partner.
One-pot multi-component synthesis: Some methods involve three-component reactions combining terminal alkynes, sodium azide, and aldehydes or other carbonyl compounds to form hydroxymethyl-substituted triazoles, which can be further modified to amines.
Metal-free methods: Alternative oxidative cyclization methods using iodine catalysts and organic peroxides have been reported for diaryl triazoles, but for aliphatic bicyclic substrates, CuAAC remains preferred due to mild conditions and functional group tolerance.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| CuAAC | Terminal alkyne + organic azide + Cu(I) catalyst | 67–95 | Room temp, 1,4-dioxane solvent, acetic acid additive |
| One-pot three-component | Terminal alkyne + NaN3 + formaldehyde + Cu catalyst | 67–95 | Efficient for hydroxymethyl triazoles |
| Iodine/TBPB oxidative | N-tosylhydrazones + anilines + I2 + TBPB | ~89 | Metal-free, for diaryl triazoles |
The amine group at the 4-position of the triazole ring can be introduced either by starting from an azide containing the amine or by post-cycloaddition functional group transformations.
Coupling the Bicyclo[2.2.1]heptan-2-ylmethyl Group with the Triazole Ring
The linkage of the bicyclic moiety to the triazole ring via a methylene (-CH2-) bridge is commonly achieved by:
Alkylation of triazole amines: The bicyclo[2.2.1]heptan-2-ylmethyl halide (e.g., bromide or chloride) can be prepared from the bicyclo[2.2.1]heptane derivative by standard halogenation methods (e.g., radical bromination at the 2-methyl position).
N-alkylation reaction: The triazol-4-amine is reacted with the bicyclo[2.2.1]heptan-2-ylmethyl halide under basic conditions to afford the target 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine.
This approach allows selective attachment at the N1 position of the triazole ring, consistent with the compound's nomenclature and structure.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Synthesis of bicyclo[2.2.1]heptane core | Cyclopentadiene + 2-butene, Diels-Alder, isomerization catalyst, 20–400°C | Efficient, economical bicyclic intermediate |
| 2 | Preparation of 1,2,3-triazole ring | Terminal alkyne + organic azide + Cu(I) catalyst, room temp, acetic acid/dioxane | High yield, regioselective triazole formation |
| 3 | Functionalization to triazol-4-amine | Azide or amine precursor, or post-cycloaddition modification | Introduces amine group at 4-position |
| 4 | Coupling bicyclic moiety to triazole | Bicyclo[2.2.1]heptan-2-ylmethyl halide + triazol-4-amine, base | N1-alkylation to form final compound |
Research Findings and Practical Considerations
The bicyclo[2.2.1]heptane intermediates prepared via the improved Diels-Alder/isomerization routes are more cost-effective and scalable compared to traditional crotonaldehyde-based methods.
CuAAC "click" chemistry provides a robust and versatile method for constructing the triazole ring with excellent functional group tolerance, which is critical for incorporating complex bicyclic substituents.
The methylene linker between the bicyclic moiety and triazole ring is typically introduced via halide intermediates, allowing for modular synthesis and potential structural diversification.
Reaction conditions such as temperature, solvent, and catalyst choice significantly influence yields and regioselectivity; mild conditions favor preservation of sensitive bicyclic structures.
The overall synthetic strategy allows for potential modification at both the bicyclic and triazole components, enabling exploration of derivatives with enhanced biological activity or physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Norbornane-Linked Ureas and Carbamates
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (4b) :
- Structure : Replaces the triazole-amine group with a urea linkage (-NHCONH-).
- Synthesis : Prepared via CDI-mediated coupling of (adamantan-1-yl)methylamine and bicyclo[2.2.1]heptan-2-amine. Yield: 36% .
- Properties : Higher molecular weight (C₁₉H₃₀N₂O, 302.46 g/mol) and lipophilicity compared to the triazole-amine analog due to the adamantane moiety.
1,1'-(1,6-Hexan-1,1-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} :
Triazole Derivatives with Alternative Substituents
- 1-(Bicyclo[2.2.1]heptan-2-yl)acetyl-L-prolinamide: Structure: Norbornane linked to a triazole via an acetyl group, with a prolinamide side chain. Synthesis: 59% yield after silica gel chromatography.
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine :
Norbornane-Amines and Related Building Blocks
- (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine: Structure: Secondary amine with a norbornane-ethyl group. Properties: Lower molecular weight (153.27 g/mol) and simpler structure, favoring volatility and ease of synthesis .
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine: Structure: Chiral norbornane-amine. Applications: Used as a precursor in asymmetric synthesis; molecular weight 111.18 g/mol .
Key Findings and Trends
Solubility : Triazole-amine derivatives generally exhibit better aqueous solubility than urea or adamantane-containing analogs due to the polar amine group .
Synthetic Efficiency : CDI-mediated couplings for ureas achieve moderate yields (36–82%), while click chemistry for triazoles offers higher efficiency (up to 82%) .
Biological Activity
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclo[2.2.1]heptane moiety contributes to its rigidity and influences the biological activity of attached functional groups, while the triazole ring is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics:
- Molecular Formula: C11H17N3
- Molecular Weight: 191.27 g/mol
The compound's structure is characterized by a bicyclic framework that enhances its interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds containing the triazole ring exhibit notable antimicrobial properties. Research has shown that derivatives of triazoles can effectively inhibit various bacterial strains. For instance, a study on related triazole compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity |
|---|---|---|
| Triazole A | Staphylococcus aureus | Moderate |
| Triazole B | Escherichia coli | High |
| Triazole C | Enterococcus faecalis | Low |
Anticancer Potential
Research indicates that triazole derivatives possess anticancer properties. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. A notable study revealed that certain triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HCT-116 (Colon) | 6.2 |
| Triazole Derivative | T47D (Breast) | 27.3 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, which is critical in enzyme inhibition and receptor binding .
Case Studies
- Antimicrobial Study : A series of triazole derivatives were synthesized and tested for their antimicrobial efficacy against a panel of bacteria. The study found that modifications to the bicyclic structure significantly influenced the activity levels, indicating a structure-activity relationship (SAR) that could guide future drug design .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of various triazole derivatives against different cancer cell lines, highlighting the importance of functional group positioning on biological activity . The results underscored the potential for these compounds in developing new anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
